molecular formula C14H12N2O2S B7786820 (2Z)-2-[(3-methylphenyl)hydrazinylidene]-3-oxo-3-thiophen-2-ylpropanal

(2Z)-2-[(3-methylphenyl)hydrazinylidene]-3-oxo-3-thiophen-2-ylpropanal

Cat. No.: B7786820
M. Wt: 272.32 g/mol
InChI Key: UBIDKRJKRGCJGW-VBKFSLOCSA-N
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Description

(2Z)-2-[(3-methylphenyl)hydrazinylidene]-3-oxo-3-thiophen-2-ylpropanal is a complex organic compound that features a hydrazone functional group, a thiophene ring, and a propanal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3-methylphenyl)hydrazinylidene]-3-oxo-3-thiophen-2-ylpropanal typically involves the condensation of 3-methylphenylhydrazine with a suitable thiophene-based aldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3-methylphenyl)hydrazinylidene]-3-oxo-3-thiophen-2-ylpropanal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction can yield hydrazine derivatives.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

(2Z)-2-[(3-methylphenyl)hydrazinylidene]-3-oxo-3-thiophen-2-ylpropanal has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-methylphenyl)hydrazinylidene]-3-oxo-3-thiophen-2-ylpropanal involves its interaction with specific molecular targets. The hydrazone moiety can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiophene ring may also contribute to the compound’s electronic properties, influencing its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[(3-methylphenyl)hydrazinylidene]-3-oxo-3-thiophen-2-ylpropanal: can be compared with other hydrazone derivatives and thiophene-based compounds.

    Thiophene derivatives: Known for their electronic properties and applications in materials science.

    Hydrazone derivatives: Widely studied for their biological activities and potential as pharmacological agents.

Uniqueness

The uniqueness of this compound lies in its combination of a hydrazone moiety with a thiophene ring, which imparts distinct electronic and chemical properties. This makes it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

(2Z)-2-[(3-methylphenyl)hydrazinylidene]-3-oxo-3-thiophen-2-ylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-10-4-2-5-11(8-10)15-16-12(9-17)14(18)13-6-3-7-19-13/h2-9,15H,1H3/b16-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIDKRJKRGCJGW-VBKFSLOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NN=C(C=O)C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N/N=C(/C=O)\C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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